

Protocol for liquid-liquid extraction of cobalt with Ditridecylamine.

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Compound of Interest

Compound Name: Ditridecylamine

Cat. No.: B009203

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Application Notes and Protocols

Topic: Protocol for Liquid-Liquid Extraction of Cobalt with a Tertiary Amine Extractant

Disclaimer: While the initial request specified **Ditridecylamine** (DTDA), a thorough literature search did not yield a specific, detailed protocol for this reagent. Therefore, this document provides a comprehensive protocol using a representative and well-documented tertiary amine extractant, Alamine 336 (a mixture of tri-octyl/decyl amines) or Tri-n-octylamine (TOA). The principles and procedures outlined here are expected to be analogous for other long-chain tertiary amines like DTDA.

Introduction

Liquid-liquid extraction, also known as solvent extraction, is a widely used hydrometallurgical technique for the separation and purification of metals. In the context of cobalt recovery, tertiary amines such as Alamine 336 and Tri-n-octylamine (TOA) are effective extractants, particularly from acidic chloride solutions. The extraction mechanism relies on the formation of an ion-pair between the protonated amine in the organic phase and an anionic cobalt-chloride complex (e.g., $[\text{CoCl}_4]^{2-}$) from the aqueous phase. This process is highly dependent on the concentrations of chloride ions and acid in the aqueous feed. This application note provides a detailed protocol for the laboratory-scale liquid-liquid extraction of cobalt using a tertiary amine extractant.

Materials and Reagents

Reagent/Material	Specification	Supplier Example
Organic Phase		
Alamine 336 or Tri-n-octylamine (TOA)	Reagent Grade	BASF, Sigma-Aldrich
Kerosene	Odorless, High Purity	ExxonMobil (Exxsol D80), Sigma-Aldrich
Aqueous Phase		
Cobalt(II) chloride hexahydrate (CoCl ₂ ·6H ₂ O)	ACS Reagent Grade	Sigma-Aldrich, Fisher Scientific
Hydrochloric acid (HCl)	Concentrated (37%)	Fisher Scientific, VWR
Potassium chloride (KCl)	ACS Reagent Grade	Sigma-Aldrich, Fisher Scientific
Stripping Solution		
Deionized water	>18 MΩ·cm	Millipore Milli-Q or equivalent
Sulfuric acid (H ₂ SO ₄)	Concentrated (98%)	Fisher Scientific, VWR
Analytical Reagents		
Nitric acid (HNO ₃)	Trace Metal Grade	Fisher Scientific
Cobalt standard for AAS/ICP-OES	1000 ppm in 2% HNO ₃	PerkinElmer, Agilent
Equipment		
Separatory funnels	250 mL	Pyrex, Kimble
Mechanical shaker	VWR, IKA	
pH meter	Mettler Toledo, Thermo Scientific	

Atomic Absorption

Spectrometer (AAS) or

Inductively Coupled Plasma- PerkinElmer, Agilent

Optical Emission Spectrometer

(ICP-OES)

Glassware (beakers,

graduated cylinders, volumetric Class A

Pyrex, Kimble

flasks)

Pipettes and micropipettes

Eppendorf, Gilson

Experimental Protocols

3.1. Preparation of Aqueous Feed Solution

- Prepare a stock solution of cobalt by dissolving a calculated amount of $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ in deionized water. For example, to prepare a 1 L solution of 1 g/L Co(II), dissolve 4.037 g of $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ in deionized water in a 1 L volumetric flask and dilute to the mark.
- Prepare the aqueous feed solution by transferring a known volume of the cobalt stock solution into a volumetric flask.
- Add concentrated HCl and KCl to achieve the desired final concentrations. For example, for a feed solution with 3 M HCl and 1.5 M KCl, carefully add the calculated volumes of concentrated HCl and dissolved KCl.
- Dilute to the final volume with deionized water.

3.2. Preparation of Organic Extractant Solution

- Prepare the organic phase by diluting the tertiary amine extractant (Alamine 336 or TOA) in kerosene to the desired concentration. For example, to prepare 100 mL of a 0.1 M TOA solution, add the calculated volume of TOA to a 100 mL volumetric flask and dilute to the mark with kerosene. Concentrations can be varied, for instance, from 0.08 M to 0.5 M to study the effect on extraction efficiency.^{[1][2]}

3.3. Liquid-Liquid Extraction Procedure

- Transfer equal volumes of the aqueous feed solution and the organic extractant solution into a separatory funnel. A common phase ratio is 1:1 (Aqueous:Organic).^{[1][3]}
- Place the separatory funnel on a mechanical shaker and shake for a predetermined time to ensure equilibrium is reached. A typical equilibration time is 10-20 minutes.^{[1][2]}
- Allow the phases to separate. The organic phase, containing the extracted cobalt complex, will typically be the upper layer.
- Carefully separate the two phases. The aqueous phase (raffinate) is drained from the bottom of the separatory funnel, and the organic phase (loaded organic) is collected from the top.
- Take samples from the raffinate for cobalt concentration analysis to determine the extraction efficiency.

3.4. Stripping of Cobalt from the Loaded Organic Phase

- Transfer a known volume of the loaded organic phase into a clean separatory funnel.
- Add an equal volume of the stripping solution (e.g., deionized water or dilute H₂SO₄).
- Shake the funnel for 10-20 minutes to allow the cobalt to be stripped from the organic phase into the aqueous stripping solution.
- Allow the phases to separate and collect the aqueous strip solution.
- Analyze the cobalt concentration in the aqueous strip solution and the barren organic phase to determine the stripping efficiency.

3.5. Analytical Procedure

- Prepare standards for AAS or ICP-OES analysis by diluting the 1000 ppm cobalt standard with a matrix matching the samples (e.g., 2% HNO₃).
- Acidify the aqueous samples (raffinate and strip solution) with trace metal grade nitric acid to a final concentration of 2% before analysis.

- Measure the cobalt concentration in the initial aqueous feed, the raffinate, and the strip solution using a calibrated AAS or ICP-OES.

Data Presentation

Table 1: Effect of TOA Concentration on Cobalt Extraction

TOA Concentration (M)	Initial [Co] (g/L)	Final [Co] in Raffinate (g/L)	Extraction Efficiency (%)
0.08	0.59	0.36	38.57
0.1	0.59	0.28	52.54
0.3	0.59	0.18	69.49
0.5	0.59	0.14	76.27

Conditions: Aqueous phase: 0.01 M Co(II), 3 M HCl, 1.5 M KCl; Organic phase: TOA in kerosene; O/A ratio = 1:1; Equilibration time = 10 min. Data derived from Mishra et al., 2021.[\[1\]](#)
[\[2\]](#)

Table 2: Effect of HCl Concentration on Cobalt Extraction

HCl Concentration (M)	Initial [Co] (g/L)	Final [Co] in Raffinate (g/L)	Extraction Efficiency (%)
2.5	0.59	0.32	45.76
3.0	0.59	0.28	52.54
3.5	0.59	0.24	59.32
4.0	0.59	0.21	64.41

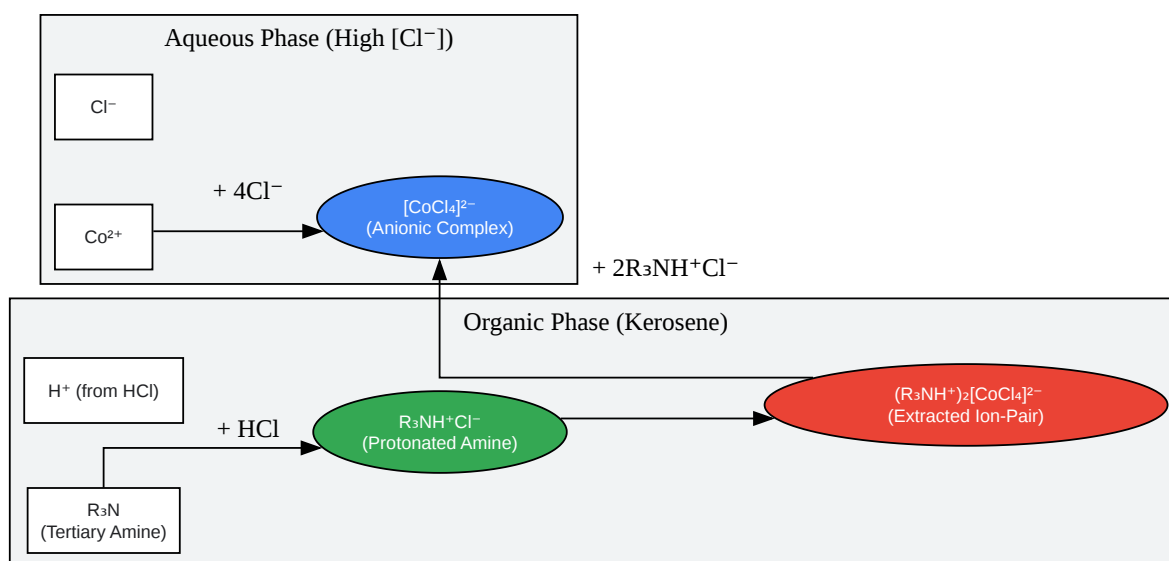
Conditions: Aqueous phase: 0.01 M Co(II), 1.5 M KCl; Organic phase: 0.1 M TOA in kerosene; O/A ratio = 1:1; Equilibration time = 10 min. Data derived from Mishra et al., 2021.[\[1\]](#)[\[2\]](#)

Data Analysis

The efficiency of the extraction process is evaluated by calculating the distribution ratio (D) and the percentage extraction (%E).

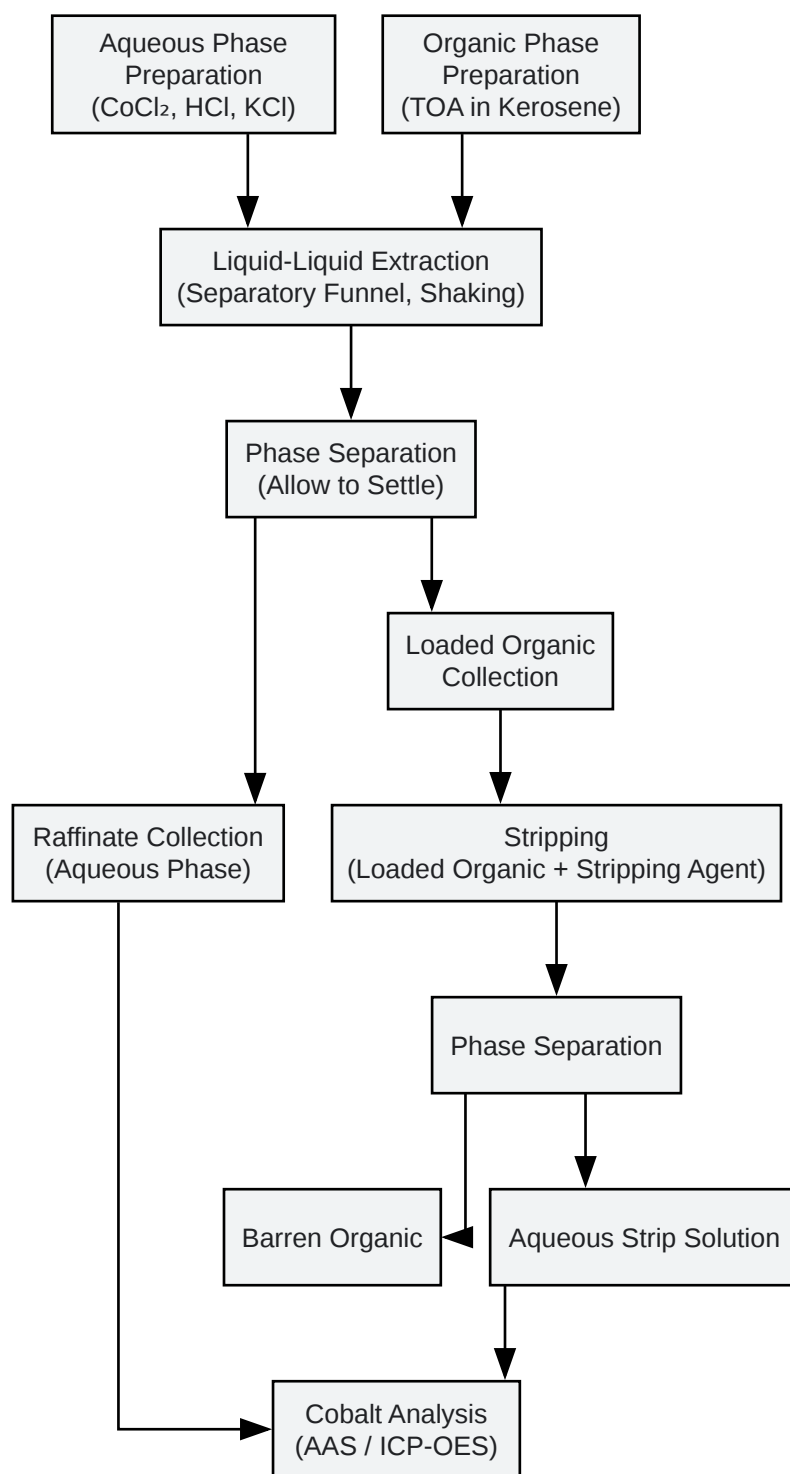
- Distribution Ratio (D): $D = [\text{Co}]_{\text{org}} / [\text{Co}]_{\text{aq}}$ Where $[\text{Co}]_{\text{org}}$ is the concentration of cobalt in the organic phase at equilibrium and $[\text{Co}]_{\text{aq}}$ is the concentration of cobalt in the aqueous phase at equilibrium.
- Percentage Extraction (%E): $\%E = ([\text{Co}]_{\text{initial, aq}} - [\text{Co}]_{\text{final, aq}}) / [\text{Co}]_{\text{initial, aq}} \times 100$
Where $[\text{Co}]_{\text{initial, aq}}$ is the initial concentration of cobalt in the aqueous phase and $[\text{Co}]_{\text{final, aq}}$ is the final concentration of cobalt in the aqueous phase (raffinate).

Visualizations



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Caption: Mechanism of cobalt extraction with a tertiary amine.



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Caption: Workflow for cobalt liquid-liquid extraction.

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